molecular formula C23H19N3O3S B11695378 (2Z,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one

Cat. No.: B11695378
M. Wt: 417.5 g/mol
InChI Key: FFOYPOGFSNIMCW-YVADOFBFSA-N
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Description

(2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and hydrazines with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the presence of both phenyl and methoxyphenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

(2Z,5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19N3O3S/c1-29-20-14-16(12-13-19(20)27)15-21-22(28)26(18-10-6-3-7-11-18)23(30-21)25-24-17-8-4-2-5-9-17/h2-15,24,27H,1H3/b21-15-,25-23-

InChI Key

FFOYPOGFSNIMCW-YVADOFBFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(/C(=N/NC3=CC=CC=C3)/S2)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NNC3=CC=CC=C3)S2)C4=CC=CC=C4)O

Origin of Product

United States

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